3-[2-(3,5-dimethylphenoxy)propanoyl]-1-phenylurea
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Overview
Description
3-[2-(3,5-dimethylphenoxy)propanoyl]-1-phenylurea is an organic compound with the molecular formula C18H20N2O3. It is known for its unique chemical structure, which includes a phenylurea moiety and a dimethylphenoxy group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethylphenoxy)propanoyl]-1-phenylurea typically involves the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol. This intermediate is then reacted with urea in the presence of polyalkylene glycol to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dimethylphenoxy)propanoyl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[2-(3,5-dimethylphenoxy)propanoyl]-1-phenylurea is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dimethylphenoxy)propanoyl]-1-phenylurea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethylphenoxy)propanoic acid
- 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline
- 3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
3-[2-(3,5-dimethylphenoxy)propanoyl]-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylurea moiety and dimethylphenoxy group make it a versatile compound for various applications, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(phenylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-9-13(2)11-16(10-12)23-14(3)17(21)20-18(22)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRDRXEHVIQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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